

Preventing contamination in SW1116 cell cultures

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Technical Support Center: SW1116 Cell Cultures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in SW1116 cell cultures.

Frequently Asked Questions (FAQs)

1. What are the initial signs of contamination in my SW1116 cell culture?

Early detection of contamination is crucial to prevent widespread issues in your cell culture experiments.^[1] Visual inspection is the first line of defense. Key indicators to look for include:

- **Changes in Culture Medium:** A healthy culture medium should be clear. Sudden turbidity, cloudiness, or a color change (often a rapid shift to yellow, indicating a pH drop) can signal bacterial contamination.^{[1][2][3]} The appearance of a thin film on the surface can also be an indicator.^[3]
- **Visible Particles:** The presence of floating particles, filaments, or spores when observing the culture flask with the naked eye or under a microscope can suggest bacterial or fungal contamination.^{[1][2]}
- **Altered Cell Morphology and Growth:** Contaminants can affect the normal growth patterns of SW1116 cells.^[2] Be watchful for cells that are rounding up, detaching from the culture

surface, lysing, or showing reduced viability.^[2] Any deviation from the typical epithelial morphology of SW1116 cells should be investigated.

- **Microscopic Examination:** A more definitive way to identify contamination is through microscopic examination at higher magnifications. This can reveal the presence of bacteria, yeast, or fungi that are not visible to the naked eye.^[2]

2. I suspect my SW1116 culture is contaminated. What is the immediate course of action?

If you suspect contamination, it is critical to act swiftly to prevent it from spreading to other cultures in the laboratory.

- **Isolate the Suspected Culture:** Immediately separate the potentially contaminated flask or plate from other cultures. If possible, move it to a designated quarantine incubator.
- **Microscopic Examination:** Carefully examine the culture under a microscope to try and identify the type of contaminant (e.g., bacteria, yeast, fungi).
- **Cease All Work:** Stop all experimental work with the affected culture to avoid generating aerosols that could spread the contamination.^[4]
- **Consult Laboratory Protocols:** Refer to your institution's or laboratory's standard operating procedures for handling contaminated cell cultures.
- **Decontaminate and Dispose:** In most cases, the safest and most effective action is to discard the contaminated culture.^[1] This should be done by adding a suitable disinfectant, such as bleach, to the culture vessel and allowing it to sit for an adequate amount of time before autoclaving and disposal.
- **Thorough Decontamination:** Decontaminate the biological safety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.^[1]

3. What are the most common types of contaminants in cell cultures?

Cell cultures can be susceptible to various types of contamination, which can be broadly categorized as biological or chemical.

- **Biological Contaminants:**

- Bacteria: These are among the most frequent contaminants due to their ubiquitous nature and rapid growth rates.[3] Bacterial contamination often leads to a sudden drop in pH and visible turbidity in the culture medium.[1][3]
- Fungi (Yeast and Mold): Yeast contamination may appear as small, budding particles, while mold will often present as filamentous structures.[1] Fungal contamination can also cause the medium to become turbid.
- Mycoplasma: This is a particularly insidious form of contamination as it is often not visible with a standard microscope and does not typically cause turbidity or a pH change in the medium.[5] Mycoplasma can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[1][5]
- Viruses: Viral contamination is also difficult to detect and can affect cellular functions.
- Cross-Contamination: This occurs when a cell line is unintentionally contaminated with another, faster-growing cell line.[3]
- Chemical Contaminants: These are non-living substances that can adversely affect cell growth. Sources can include impurities in media, sera, water, or residues from detergents and plasticware.[1]

4. How can I prevent mycoplasma contamination in my SW1116 cultures?

Mycoplasma is a common and serious contaminant that requires stringent preventative measures.

- Quarantine New Cell Lines: All new cell lines, including SW1116, received from external sources should be quarantined until they have been tested and confirmed to be free of mycoplasma.[5]
- Routine Testing: Regularly test your cell cultures for mycoplasma, even if there are no visible signs of contamination.[5] Common detection methods include PCR, ELISA, and DNA staining (e.g., with Hoechst 33258).[5]
- Aseptic Technique: Strict adherence to aseptic technique is paramount. This includes proper handwashing, wearing appropriate personal protective equipment (PPE), and working

carefully within a certified biological safety cabinet.

- **Dedicated Media and Reagents:** Use dedicated bottles of media and reagents for each cell line to prevent cross-contamination.
- **Avoid Antibiotics as a Crutch:** While antibiotics can be necessary in some situations, their routine use can mask underlying low-level contamination, including mycoplasma, and can lead to the development of antibiotic-resistant strains.[\[5\]](#)[\[6\]](#)[\[7\]](#)

5. Should I use antibiotics in my SW1116 culture medium?

The use of antibiotics in routine cell culture is a topic of debate. While they can be useful for preventing bacterial contamination, especially when establishing primary cultures from tissues, their long-term use is generally discouraged for several reasons:[\[6\]](#)[\[8\]](#)

- **Masking of Contamination:** Antibiotics can suppress the growth of low-level bacterial or mycoplasma contamination without eliminating it, making detection difficult.[\[5\]](#)[\[6\]](#)
- **Development of Resistance:** Continuous use of antibiotics can lead to the development of resistant microorganisms.[\[6\]](#)
- **Cellular Effects:** Some studies suggest that antibiotics can have off-target effects on cell metabolism and phenotype.[\[6\]](#) For instance, a penicillin-streptomycin cocktail has been shown to inhibit the sphere-forming ability of some cancer cell lines.[\[6\]](#)

If you choose to use antibiotics, it is advisable to maintain a parallel culture without antibiotics to help identify any underlying contamination.[\[7\]](#)

Troubleshooting Guides

Identifying the Source of Contamination

If you experience recurrent contamination issues, a systematic approach is needed to identify the source.

Potential Source	Troubleshooting Steps
Reagents and Media	Test new lots of media, serum, and other reagents for sterility before use. ^[1] Filter-sterilize any solutions prepared in-house.
Aseptic Technique	Review your laboratory's aseptic technique protocols with all personnel. ^[1] Ensure slow and deliberate movements within the biological safety cabinet to maintain proper airflow.
Equipment	Regularly clean and decontaminate incubators, water baths, centrifuges, and microscopes. ^[1] Ensure biological safety cabinets are certified annually.
Laboratory Environment	Minimize traffic in the cell culture area. Keep the laboratory clean and free of clutter.
Incoming Cell Lines	Always source cell lines from reputable cell banks. ^[3] Test all new cell lines for mycoplasma upon arrival. ^[4]

Experimental Protocols

Protocol for Routine Passaging of SW1116 Cells

This protocol outlines the steps for subculturing SW1116 cells to maintain their health and viability. SW1116 cells should be subcultured when they reach approximately 80% confluency.^[9]

Materials:

- SW1116 cells in a culture flask
- Complete growth medium (e.g., ATCC-formulated Leibovitz's L-15 Medium with 10% fetal bovine serum)
- Phosphate-Buffered Saline (PBS), calcium and magnesium-free

- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Sterile serological pipettes
- Sterile centrifuge tubes
- New sterile culture flasks
- 70% ethanol

Procedure:

- Warm the complete growth medium, PBS, and Trypsin-EDTA solution to 37°C in a water bath.
- Wipe down the outside of all reagent bottles and the culture flask with 70% ethanol before placing them in the biological safety cabinet.
- Aspirate the old culture medium from the flask.
- Gently rinse the cell layer with PBS to remove any residual serum that could inhibit trypsin activity.[\[9\]](#) Aspirate the PBS.
- Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
- Incubate the flask at 37°C for 5-15 minutes. Observe the cells under an inverted microscope until they are dispersed. Avoid agitating the flask, as this can cause clumping. Gentle tapping of the flask may aid in detachment.[\[9\]](#)
- Once the cells are detached, add at least double the volume of complete growth medium to the flask to neutralize the trypsin.[\[10\]](#)
- Gently pipette the cell suspension up and down several times to create a single-cell suspension.[\[10\]](#)
- Transfer the cell suspension to a sterile centrifuge tube.

- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in a fresh complete growth medium.
- Determine the appropriate volume of the cell suspension to seed into new culture flasks based on the desired split ratio.
- Add the cell suspension to the new flasks and then add the appropriate amount of pre-warmed complete growth medium.
- Label the new flasks with the cell line name, passage number, and date.
- Place the flasks in a 37°C incubator. Note that L-15 medium is formulated for use in an incubator without CO₂. If using a CO₂ incubator, ensure the flask caps are tightly sealed.[\[11\]](#)

Protocol for Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a Polymerase Chain Reaction (PCR)-based method. It is recommended to use a commercial PCR mycoplasma detection kit and follow the manufacturer's instructions.

Materials:

- Cell culture supernatant sample
- Commercial PCR Mycoplasma Detection Kit (containing primers, polymerase, dNTPs, and positive/negative controls)
- Sterile, nuclease-free microcentrifuge tubes
- Micropipettes and sterile, nuclease-free filter tips
- Thermal cycler
- Gel electrophoresis equipment and reagents (agarose, buffer, DNA stain)

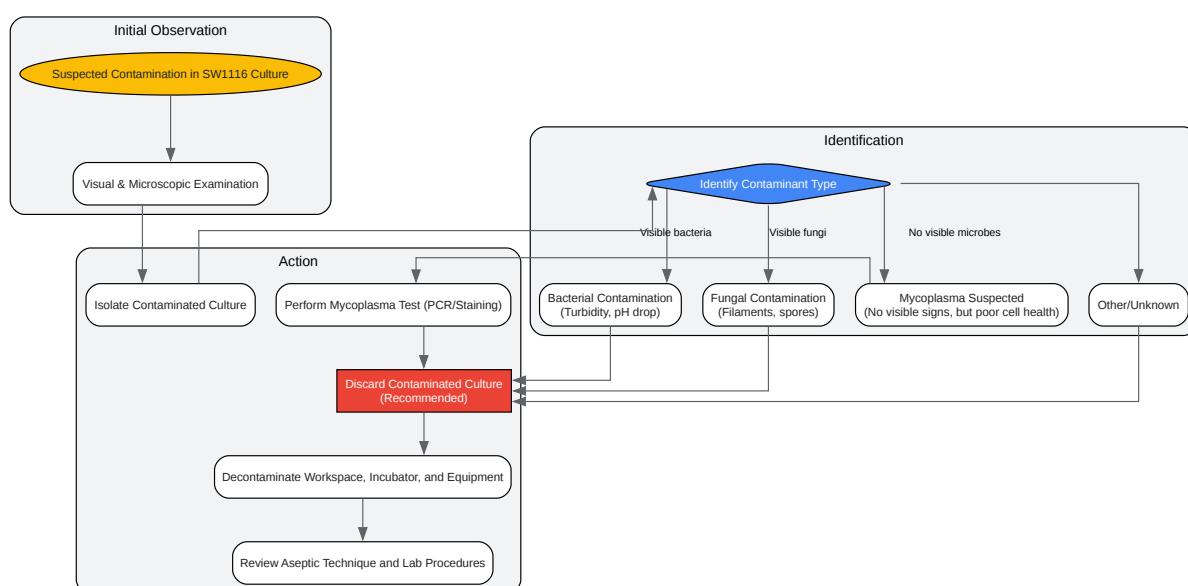
Procedure:

- Sample Preparation:

- Grow the SW1116 cells to a high density.
- Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
- It is often recommended to heat-inactivate the sample (e.g., at 95°C for 5-10 minutes) to release the mycoplasma DNA, but follow the kit manufacturer's specific instructions.
- PCR Amplification:
 - Prepare the PCR reaction mix in a sterile, nuclease-free tube according to the kit's protocol. This typically involves mixing the master mix, primers, and your sample DNA.
 - Include a positive control (containing mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.
 - Place the tubes in a thermal cycler and run the PCR program as specified by the kit manufacturer. The PCR is designed to amplify a specific gene, often the 16S rRNA gene, which is conserved among different mycoplasma species.[\[4\]](#)
- Analysis of PCR Products:
 - Prepare an agarose gel of the appropriate concentration (e.g., 1.5-2.0%).
 - Load the PCR products from your samples, the positive control, and the negative control into the wells of the gel.
 - Run the gel electrophoresis to separate the DNA fragments by size.
 - Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative) and visualize the DNA bands under UV light.
- Interpretation of Results:
 - A band of the expected size in the positive control lane and no band in the negative control lane indicates a valid assay.
 - A band of the same size as the positive control in your sample lane indicates mycoplasma contamination.

- No band in your sample lane suggests the absence of mycoplasma contamination.

Visualizations



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Caption: Workflow for handling suspected contamination in SW1116 cell cultures.



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Caption: Key principles of aseptic technique in a biological safety cabinet (BSC).

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